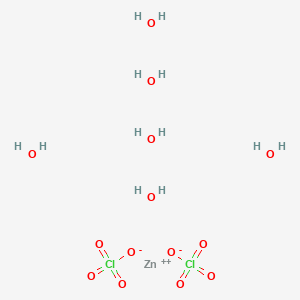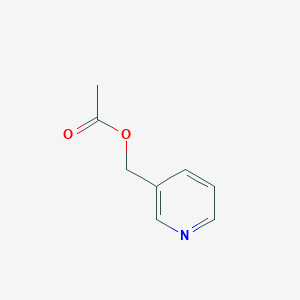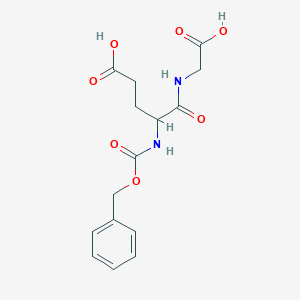
Zinc perchlorate hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc perchlorate hexahydrate is an inorganic compound with the chemical formula Zn(ClO₄)₂·6H₂O. It is a colorless, hygroscopic solid that is highly soluble in water and low-weight alcohols. This compound is widely used as an oxidizing agent and catalyst in various chemical reactions .
Mecanismo De Acción
Target of Action
Zinc perchlorate hexahydrate is primarily used as an oxidation reagent and catalyst in various organic transformations . It targets electron-deficient phenols, sterically hindered alcohols, and electron-deficient and sterically hindered amines . These targets play crucial roles in many biochemical reactions, and their modification can lead to significant changes in the resulting compounds.
Mode of Action
This compound interacts with its targets by acting as a catalyst. It facilitates the acylation of electron-deficient phenols and sterically hindered alcohols and amines . It also aids in the synthesis of 2-hydroxy sulfides by opening epoxide rings with thiols . Furthermore, it is used for solvent-free condensation of carboxylic acids with alcohols .
Biochemical Pathways
It participates in the composition of various protein structural components, such as metalloenzymes and hemoglobinases . It also plays a regulatory role in cell growth and development, oxidative stress, and inflammatory immune response processes .
Pharmacokinetics
It is known that the compound forms a hygroscopic colorless solid, which is soluble in water and low-weight alcohols . This suggests that it can be readily absorbed and distributed in an aqueous environment.
Análisis Bioquímico
Biochemical Properties
Zinc perchlorate hexahydrate can form complexes with ligands such as 8-aminoquinoline, tricarbohydrazide, and tetraphenylethylene tetratriazole . It is known to be a highly efficient catalyst for acylation of electron-deficient phenols, sterically hindered alcohols, and amines . It also plays a role in the synthesis of 2-hydroxy sulfides by the opening of epoxide rings with thiols .
Molecular Mechanism
It is known to act as a catalyst in various biochemical reactions
Temporal Effects in Laboratory Settings
This compound is known to decompose when heated to high temperatures and may explode if heated too strongly . It forms a hygroscopic colorless solid, odorless, and soluble in water and low-weight alcohols
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc perchlorate hexahydrate can be synthesized by dissolving zinc oxide or zinc carbonate in perchloric acid. The reactions are as follows :
- ZnO + 2 HClO₄ → Zn(ClO₄)₂ + H₂O
- ZnCO₃ + 2 HClO₄ → Zn(ClO₄)₂ + H₂O + CO₂
The resulting solution is gently heated, and the product is recrystallized from the concentrated solution to yield the hexahydrate form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the product. The compound is then purified through recrystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions: Zinc perchlorate hexahydrate is involved in various chemical reactions, including:
Oxidation Reactions: It acts as an oxidizing agent in organic transformations.
Catalytic Reactions: It is used as a catalyst in acylation, esterification, and epoxide ring-opening reactions
Common Reagents and Conditions:
Esterification: It efficiently catalyzes the esterification between nearly equimolar amounts of carboxylic acids and alcohols.
Epoxide Ring-Opening: It catalyzes the opening of epoxide rings with thiols to form 2-hydroxy sulfides.
Major Products:
Aldehyde 1,1-Diacetate: Formed during acylation reactions.
Esters: Formed during esterification reactions.
2-Hydroxy Sulfides: Formed during epoxide ring-opening reactions
Aplicaciones Científicas De Investigación
Zinc perchlorate hexahydrate has diverse applications in scientific research, including:
Comparación Con Compuestos Similares
Copper(II) Perchlorate Hexahydrate: Similar in structure and used in similar catalytic applications.
Nickel(II) Perchlorate Hexahydrate: Also used as a catalyst in organic transformations.
Iron(II) Perchlorate Hexahydrate: Employed in oxidation reactions.
Uniqueness: Zinc perchlorate hexahydrate is unique due to its high efficiency as a catalyst in a wide range of organic transformations. Its ability to form stable complexes with various ligands and its high solubility in water and alcohols make it a versatile reagent in both research and industrial applications .
Propiedades
Número CAS |
10025-64-6 |
|---|---|
Fórmula molecular |
ClH3O5Zn |
Peso molecular |
183.9 g/mol |
Nombre IUPAC |
perchloric acid;zinc;hydrate |
InChI |
InChI=1S/ClHO4.H2O.Zn/c2-1(3,4)5;;/h(H,2,3,4,5);1H2; |
Clave InChI |
GEGVEEATDNJZSW-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2] |
SMILES canónico |
O.OCl(=O)(=O)=O.[Zn] |
Key on ui other cas no. |
10025-64-6 |
Pictogramas |
Oxidizer; Corrosive |
Sinónimos |
zinc(II) perchlorate hexahydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)

